Asiaticoside B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Asiaticoside B typically involves extraction from Centella asiatica. The process includes:
Extraction: The plant material is crushed and subjected to reflux extraction using an ethanol solution with a pH of 9-11 and a volume concentration of 50-95%.
Purification: The concentrated solution is passed through a macroporous resin column, washed with water, and eluted with ethanol.
Decolorization and Final Purification: The extract is diluted with water, decolorized using aluminum oxide, filtered, and passed through an anion exchange resin column.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification steps but on a larger scale. The process is designed to ensure high purity, low pollution, and efficient decolorization, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Asiaticoside B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Asiaticoside B has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of derivatives.
Biology: Studied for its effects on cell growth, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in wound healing, neuroprotection, and anti-inflammatory treatments
Industry: Utilized in the formulation of cosmetic and pharmaceutical products due to its beneficial properties.
Mechanism of Action
Asiaticoside B exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha and interleukin-6.
Neuroprotective: Modulates signaling pathways involved in cell survival and apoptosis, including the nuclear factor kappa B pathway.
Wound Healing: Promotes collagen synthesis and enhances the migration and proliferation of skin cells.
Comparison with Similar Compounds
Asiaticoside B is often compared with other triterpenoid saponins such as:
Asiaticoside: Another major constituent of Centella asiatica with similar pharmacological properties.
Madecassoside: Known for its wound healing and anti-inflammatory effects.
Asiatic Acid: The aglycone form of this compound, which also exhibits neuroprotective and anti-inflammatory properties.
Uniqueness: this compound is unique due to its specific molecular structure, which contributes to its distinct pharmacological profile. Its ability to modulate multiple signaling pathways and its wide range of therapeutic applications make it a valuable compound in both research and industry .
Properties
CAS No. |
125265-68-1 |
---|---|
Molecular Formula |
C48H78O20 |
Molecular Weight |
975.1 g/mol |
IUPAC Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C48H78O20/c1-20-28(53)30(55)33(58)40(64-20)67-36-25(17-49)65-39(35(60)32(36)57)63-18-26-29(54)31(56)34(59)41(66-26)68-42(62)48-12-10-43(2,3)14-22(48)21-8-9-27-44(4)15-24(52)38(61)45(5,19-50)37(44)23(51)16-47(27,7)46(21,6)11-13-48/h8,20,22-41,49-61H,9-19H2,1-7H3 |
InChI Key |
NNWMHSNRRWMMBI-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(C[C@H]([C@@H]8[C@@]7(C[C@H]([C@@H]([C@@]8(C)CO)O)O)C)O)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CC(C(C(C8C(CC7(C6(CC5)C)C)O)(C)CO)O)O)C)(C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CC(C(C(C8C(CC7(C6(CC5)C)C)O)(C)CO)O)O)C)(C)C)O)O)O)CO)O)O)O |
solubility |
not available |
Origin of Product |
United States |
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